molecular formula C12H19NO4 B8219167 tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B8219167
M. Wt: 241.28 g/mol
InChI Key: HAXMQLQEAARTBD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxo group, an oxa group, and an azaspiro group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Mechanism of Action

Comparison with Similar Compounds

Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3

Properties

IUPAC Name

tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-12(8-13)6-9(14)7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXMQLQEAARTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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